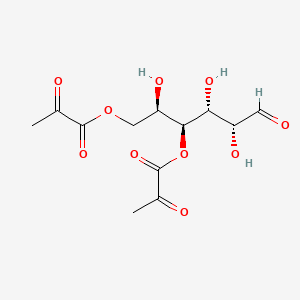![molecular formula C18H23F3O2 B1169595 5-[5-trans-(4-trans-Ethylcyclohexyl)-1,3-dioxan-2-yl]-1,2,3-trifluorbenzol CAS No. 181943-56-6](/img/new.no-structure.jpg)
5-[5-trans-(4-trans-Ethylcyclohexyl)-1,3-dioxan-2-yl]-1,2,3-trifluorbenzol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[5-trans-(4-trans-Ethylcyclohexyl)-1,3-dioxan-2-yl]-1,2,3-trifluorbenzol: is a complex organic compound characterized by its unique structural features, including a trifluorobenzene ring and a dioxane ring substituted with an ethylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-trans-(4-trans-Ethylcyclohexyl)-1,3-dioxan-2-yl]-1,2,3-trifluorbenzol typically involves multiple steps, starting with the preparation of the dioxane ring and the trifluorobenzene ring separately. The key steps include:
Formation of the Dioxane Ring: This can be achieved through the reaction of ethylcyclohexanol with formaldehyde under acidic conditions to form the dioxane ring.
Introduction of the Trifluorobenzene Ring: The trifluorobenzene ring can be synthesized through the fluorination of benzene using reagents like trifluoromethyl iodide in the presence of a catalyst.
Coupling Reaction: The final step involves coupling the dioxane ring with the trifluorobenzene ring using a suitable coupling agent such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[5-trans-(4-trans-Ethylcyclohexyl)-1,3-dioxan-2-yl]-1,2,3-trifluorbenzol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the trifluorobenzene ring, where fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
5-[5-trans-(4-trans-Ethylcyclohexyl)-1,3-dioxan-2-yl]-1,2,3-trifluorbenzol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 5-[5-trans-(4-trans-Ethylcyclohexyl)-1,3-dioxan-2-yl]-1,2,3-trifluorbenzol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trifluoro-1-[trans-4’-(trans-4’'-pentylcyclohexyl)cyclohexyl]benzene
- 4-(trans-4-Ethylcyclohexyl)phenol
Uniqueness
5-[5-trans-(4-trans-Ethylcyclohexyl)-1,3-dioxan-2-yl]-1,2,3-trifluorbenzol is unique due to its combination of a trifluorobenzene ring and a dioxane ring with an ethylcyclohexyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
181943-56-6 |
|---|---|
Molecular Formula |
C18H23F3O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
5-(4-ethylcyclohexyl)-2-(3,4,5-trifluorophenyl)-1,3-dioxane |
InChI |
InChI=1S/C18H23F3O2/c1-2-11-3-5-12(6-4-11)14-9-22-18(23-10-14)13-7-15(19)17(21)16(20)8-13/h7-8,11-12,14,18H,2-6,9-10H2,1H3 |
InChI Key |
DNINTIOURYGFQC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)C2COC(OC2)C3=CC(=C(C(=C3)F)F)F |
Synonyms |
5-[5-trans-(4-trans-Ethylcyclohexyl)-1,3-dioxan-2-yl]-1,2,3-trifluorbenzol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



